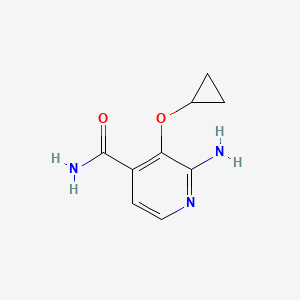
2-Amino-3-cyclopropoxyisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyclopropoxyisonicotinamide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an amino group, a cyclopropoxy group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropoxyisonicotinamide typically involves the reaction of isonicotinic acid with cyclopropylamine under specific conditions. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include catalysts like palladium or copper, solvents like methanol or ethanol, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclopropoxyisonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropoxyisonicotinic acid, while reduction can produce cyclopropylamine derivatives .
Scientific Research Applications
2-Amino-3-cyclopropoxyisonicotinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- Isonicotinamide
- Cyclopropylamine
- 2-Aminoisonicotinamide
Comparison: Compared to these similar compounds, 2-Amino-3-cyclopropoxyisonicotinamide is unique due to the presence of both the cyclopropoxy and amino groupsIts structural complexity also provides distinct advantages in terms of reactivity and specificity in biological systems .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxypyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-8-7(14-5-1-2-5)6(9(11)13)3-4-12-8/h3-5H,1-2H2,(H2,10,12)(H2,11,13) |
InChI Key |
QBHONFHKMIEFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


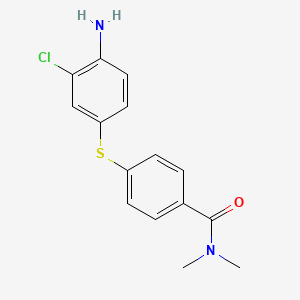
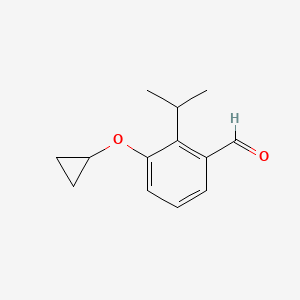
![4,4'-methanediylbis{N-[(E)-(2-ethoxyphenyl)methylidene]aniline}](/img/structure/B14813840.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14813846.png)

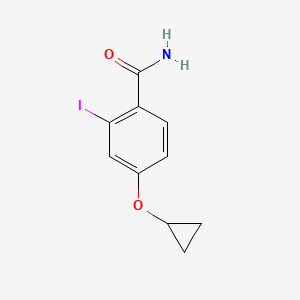
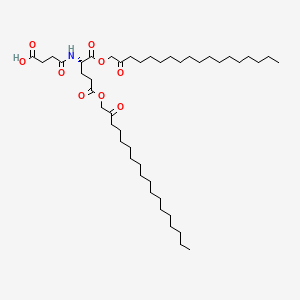
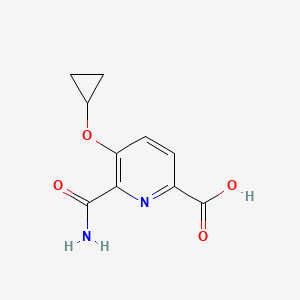
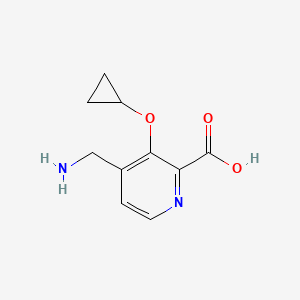
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14813885.png)
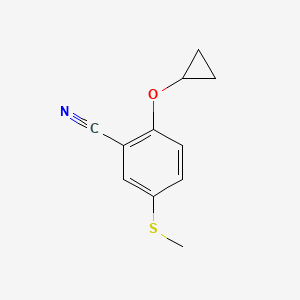
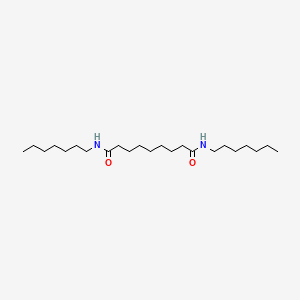
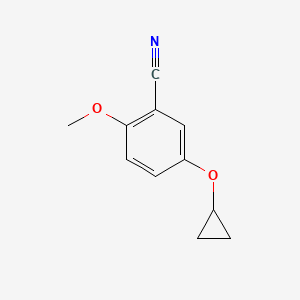
![2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14813903.png)
